N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzothiophene moiety linked via a hydroxypropyl chain to a benzodioxepine ring. The benzothiophene group (a sulfur-containing heterocycle) contributes to hydrophobic interactions, while the hydroxypropyl side chain enhances solubility through hydrogen bonding. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often involved in hydrogen bonding and enzyme inhibition .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-20(22,19-11-14-5-2-3-6-18(14)27-19)13-21-28(23,24)15-7-8-16-17(12-15)26-10-4-9-25-16/h2-3,5-8,11-12,21-22H,4,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPRLOUUIIZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene derivative. The key steps include:
Formation of Benzothiophene Derivative: The benzothiophene core is synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Formation of Benzodioxepine Ring: The benzodioxepine ring is formed via intramolecular cyclization reactions, typically involving the use of strong acids or bases as catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene or benzodioxepine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Characteristics
The compound features a unique structure comprising:
- Benzothiophene moiety
- Hydroxypropyl group
- Benzodioxepine ring
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Benzothiophene Derivative : Cyclization reactions of thiophene and benzene derivatives.
- Formation of Benzodioxepine Ring : Intramolecular cyclization using strong acids or bases.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final product.
Chemistry
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its versatile functional groups.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial properties : Studies show effectiveness against various bacterial strains.
- Anti-inflammatory effects : Investigated for its ability to reduce inflammation markers in vitro.
- Anticancer activity : Exhibited cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Medicine
The compound is being explored as a therapeutic agent for:
- Cancer treatment : Its mechanism may involve inhibiting specific enzymes or pathways crucial for tumor growth.
- Infectious diseases : Potential efficacy against pathogens has been documented in preliminary studies.
Industry
In the materials science sector, this compound is utilized in developing new polymers and coatings due to its unique structural properties that enhance material performance.
Case Study 1: Antimicrobial Activity
A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation. Further studies are warranted to explore its mechanisms and therapeutic applications.
Case Study 3: Material Development
Research demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability, highlighting its utility in industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analog 1: N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS: 2034421-64-0)
- Key Differences :
- Benzofuran (oxygen-based heterocycle) replaces benzothiophene.
- Methoxyethyl group substitutes hydroxypropyl.
- Methoxyethyl decreases hydrogen-bonding capacity relative to hydroxypropyl, which may reduce solubility and target affinity .
Structural Analog 2: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4)
- Key Differences :
- Benzodioxepine ring replaced by 5-chlorothiophene.
- The smaller thiophene ring may reduce steric hindrance, favoring interactions with compact binding pockets .
Structural Analog 3: N-[(R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Key Differences :
- Addition of a 2-chlorophenyl group on the methylene bridge.
- Impact: Chlorophenyl enhances lipophilicity and may engage in halogen bonding or π-π stacking with aromatic residues in targets. Increased molecular weight (C₂₄H₂₀ClNO₄S₂) could affect pharmacokinetics, such as metabolic stability or half-life .
Structural Analog 4: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid (CAS: 20825-89-2)
- Key Differences :
- Carboxylic acid replaces sulfonamide; lacks benzothiophene and hydroxypropyl.
- Impact :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Benzothiophene vs. Benzofuran : Sulfur in benzothiophene improves hydrophobic interactions compared to benzofuran’s oxygen, favoring target engagement in lipid-rich environments .
- Hydroxypropyl vs. Methoxyethyl : The hydroxyl group’s hydrogen-bonding capability may enhance solubility and target affinity relative to methoxyethyl’s ether linkage .
- Benzodioxepine Core : The seven-membered ring offers conformational stability, which is critical for maintaining optimal binding geometry .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines structural features from benzothiophene and sulfonamide families, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, analyzing various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a complex structure that includes:
- A benzothiophene moiety , which is associated with anti-inflammatory and anticancer properties.
- A sulfonamide group , known for its antibacterial activity.
The molecular formula is with a molecular weight of approximately 346.44 g/mol.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. For instance, sulfonamides have been shown to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. The specific compound under investigation may share similar mechanisms that could render it effective against various bacterial strains.
Anticancer Activity
Studies involving benzothiophene derivatives have suggested potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. The specific interactions of this compound with cellular targets remain to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to benzothiophenes have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. The hydroxypropyl group in this compound may enhance its solubility and bioavailability, potentially improving its efficacy as an anti-inflammatory agent.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition zones compared to controls .
- Anticancer Evaluation : In vitro studies showed that derivatives of benzothiophene had IC50 values in the low micromolar range against different cancer cell lines (e.g., HeLa and MCF7). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
- Anti-inflammatory Assessment : A study focusing on the anti-inflammatory properties of similar compounds reported a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages when treated with benzothiophene derivatives .
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide to improve yield and purity?
- Methodological Answer:
- Reaction Conditions: Control temperature (e.g., reflux vs. microwave-assisted heating) and pH to minimize side reactions. For example, microwave synthesis reduces reaction time and improves regioselectivity .
- Purification Techniques: Use gradient elution in preparative HPLC or recrystallization from solvents like ethyl acetate/hexane mixtures to isolate the sulfonamide derivative .
- Precursor Selection: Start with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (a stable intermediate) to ensure efficient coupling with the benzothiophene moiety .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H/C NMR to confirm the benzodioxepine ring and sulfonamide linkage. Pay attention to coupling constants (e.g., diastereotopic protons in the propyl chain) .
- Mass Spectrometry: High-resolution LC-MS or MALDI-TOF to verify molecular weight (CHNOS) and detect impurities .
- X-ray Crystallography: Resolve stereochemistry at the 2-hydroxypropyl group, particularly if racemization occurs during synthesis .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer:
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC and track sulfonamide bond cleavage .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify melting points (e.g., 143–146°C for related benzodioxepines) and polymorphic transitions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer:
- Substituent Variation: Modify the benzothiophene (e.g., replace with benzofuran) or the hydroxypropyl chain (e.g., introduce chiral centers) to evaluate effects on bioactivity .
- Biological Assays: Test derivatives against targets like G-protein-coupled receptors (GPCRs) or kinases, using IC values to correlate structural changes with potency .
- Computational Docking: Perform molecular docking with AutoDock Vina to predict binding modes to enzymes like cyclooxygenase-2 (COX-2) .
Q. How can contradictions in analytical data (e.g., NMR vs. X-ray results) be resolved for this compound?
- Methodological Answer:
- Orthogonal Validation: Cross-validate NMR assignments with 2D techniques (COSY, NOESY) and compare with X-ray-derived torsion angles .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may skew spectral data .
- Dynamic NMR: For flexible groups like the hydroxypropyl chain, conduct variable-temperature NMR to study conformational exchange .
Q. What computational methods are effective in predicting this compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified substituents .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in the sulfonamide group) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
